molecular formula C10H17NO4 B8148673 tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate

Cat. No.: B8148673
M. Wt: 215.25 g/mol
InChI Key: UXHCVAXMCZFUHZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate is an organic compound with a complex structure that includes an azetidine ring, an ester group, and an oxo-ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of azetidine with tert-butyl bromoacetate under basic conditions to form the ester linkage. The oxo-ethoxy group can be introduced through subsequent reactions involving ethylene oxide and appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo-ethoxy group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active azetidine moiety, which can then interact with biological targets such as enzymes or receptors. The oxo-ethoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromoacetate: A related ester that can be used as a building block in organic synthesis.

    Phenylboronic pinacol esters: Compounds with similar ester functionality but different reactivity profiles.

Uniqueness

tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h4,8H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHCVAXMCZFUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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